Pomalidomide-5'-PEG3-propargyl
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Overview
Description
Pomalidomide-5’-PEG3-propargyl is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and stability of the compound, while the propargyl group allows for click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5’-PEG3-propargyl typically involves the following steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.
Industrial Production Methods
Industrial production of Pomalidomide-5’-PEG3-propargyl follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5’-PEG3-propargyl undergoes various chemical reactions, including:
Click Chemistry: The propargyl group allows for click chemistry reactions with azide-containing compounds, forming stable triazole linkages.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the PEG linker.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the propargyl group and azides.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the PEG linker under mild conditions.
Major Products Formed
The major products formed from these reactions include various conjugates used in targeted protein degradation and other applications in chemical biology .
Scientific Research Applications
Pomalidomide-5’-PEG3-propargyl has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-5’-PEG3-propargyl exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound recruits the E3 ligase Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome
Immunomodulation: Pomalidomide, the core component, has immunomodulatory effects, enhancing T cell and natural killer cell-mediated immunity
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG3-azide: Similar to Pomalidomide-5’-PEG3-propargyl but with an azide group instead of a propargyl group.
Propargyl-PEG3-acid: Contains a propargyl group and a carboxylic acid group, used for similar click chemistry applications.
Uniqueness
Pomalidomide-5’-PEG3-propargyl is unique due to its combination of pomalidomide, a PEG3 linker, and a propargyl group, making it highly versatile for use in click chemistry and targeted protein degradation .
Properties
Molecular Formula |
C22H25N3O7 |
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Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C22H25N3O7/c1-2-8-30-10-12-32-13-11-31-9-7-23-15-3-4-16-17(14-15)22(29)25(21(16)28)18-5-6-19(26)24-20(18)27/h1,3-4,14,18,23H,5-13H2,(H,24,26,27) |
InChI Key |
YPBGHIUKRLFVJX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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